molecular formula C6H6FN5S B2555842 5-(5-Fluoro-1-methylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine CAS No. 1946822-06-5

5-(5-Fluoro-1-methylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine

Cat. No. B2555842
CAS RN: 1946822-06-5
M. Wt: 199.21
InChI Key: BOWVITGRCRCGCT-UHFFFAOYSA-N
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Description

The compound “5-(5-Fluoro-1-methylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine” is a new cereals fungicide . It has a low aqueous solubility and is not considered highly volatile . It may be persistent in both soil and water systems . No major human health issues have been identified but it may be a skin sensitiser or cause skin irritation . It is toxic to aquatic systems but is not considered harmful to insect pollinators .


Synthesis Analysis

The synthesis of this compound involves the coordination of stable radical ligands with transition metal ions . Crystals of four heterspin complexes, [M(hfac)2LF]2 {M = Mn, Co, or Ni and hfac = hexafluoroacetylacetonate} and [Cu(hfac)2LF]n, were obtained using a new fluorinated pyrazolyl-substituted nitronyl nitroxide radical .


Molecular Structure Analysis

The molecular structure of this compound involves a metal ion in a six-coordinated environment with four O atoms from the two hfac ligands, one radical O atom, and one pyrazole N atom from ligand LF . The complexes [M(hfac)2LF]2 have similar dimer structures .


Chemical Reactions Analysis

The chemical reactions involving this compound are strongly antiferromagnetically coupled . The M ions and the directly coordinated radicals show this behavior .


Physical And Chemical Properties Analysis

This compound is a blue powder with a melting point of 106–107 °С . It has a low aqueous solubility and is not considered highly volatile .

Mechanism of Action

The mechanism of action of this compound involves the metal–radical approach, a well-established synthetic way toward multi-spin systems . The advantage offered by the use of paramagnetic ligands is that metal–radical magnetic exchange coupling is direct between the magnetic orbitals of the radical and metal ion .

Safety and Hazards

No major human health issues have been identified with this compound but it may be a skin sensitiser or cause skin irritation . It is toxic to aquatic systems but is not considered harmful to insect pollinators .

Future Directions

The future directions of this compound involve further exploring the metal–radical approach . This approach relies on the coordination of stable radical ligands with transition metal ions . The aim is to obtain crystals of four heterspin complexes .

properties

IUPAC Name

5-(5-fluoro-1-methylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FN5S/c1-12-4(7)3(2-9-12)5-10-11-6(8)13-5/h2H,1H3,(H2,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOWVITGRCRCGCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C2=NN=C(S2)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FN5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(5-fluoro-1-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine

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